molecular formula C7H3BrFIO2 B14763300 3-Bromo-5-fluoro-4-iodobenzoic acid

3-Bromo-5-fluoro-4-iodobenzoic acid

Cat. No.: B14763300
M. Wt: 344.90 g/mol
InChI Key: ODLWJGUOWWEAED-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-iodobenzoic acid ( 1628539-97-8) is a multifunctional benzoic acid derivative offered as a high-purity solid for research applications . With a molecular formula of C7H3BrFIO2 and a molecular weight of 344.90, this compound serves as a versatile building block in organic synthesis . The presence of bromo, fluoro, and iodo substituents on the aromatic ring makes it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of more complex molecular architectures. It is primarily used in the synthesis of pharmaceutical intermediates and agrochemicals. As a precaution, this compound may cause skin and eye irritation and harmful effects if swallowed . Researchers should refer to the material safety data sheet (MSDS) for detailed handling and storage guidelines. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrFIO2

Molecular Weight

344.90 g/mol

IUPAC Name

3-bromo-5-fluoro-4-iodobenzoic acid

InChI

InChI=1S/C7H3BrFIO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)

InChI Key

ODLWJGUOWWEAED-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)I)Br)C(=O)O

Origin of Product

United States

Contextualization Within Halogenated Aromatic Carboxylic Acid Chemistry

Halogenated aromatic carboxylic acids are a well-established class of compounds crucial as synthetic intermediates in the production of pharmaceuticals and agricultural chemicals. google.com Their utility stems from the reactivity of the carbon-halogen bonds and the carboxylic acid group, which can participate in a wide array of chemical transformations. The synthesis of these compounds is an active area of research, with methods like the direct halogenation of benzoic acids being continuously refined for higher efficiency and regioselectivity. google.com

The acidity of benzoic acids is influenced by the nature and position of their substituents. quora.com The presence of three electron-withdrawing halogens on the ring of 3-Bromo-5-fluoro-4-iodobenzoic acid marks it as a distinctly acidic molecule within its family, a property that can be exploited in various reaction schemes.

Strategic Significance As a Polyfunctionalized Aromatic Building Block

In modern synthetic chemistry, particularly in drug discovery, there is a high value placed on "building blocks"—stable, well-characterized molecules that can be readily incorporated into larger, more complex structures. enamine.net Aromatic rings are among the most common scaffolds found in small-molecule drugs. 3-Bromo-5-fluoro-4-iodobenzoic acid is a prime example of a polyfunctionalized aromatic building block, offering multiple points for chemical modification.

The strategic advantage of this compound lies in the differential reactivity of its three halogen atoms. In transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, the reactivity of halogens typically follows the trend: I > Br > Cl > F. This hierarchy allows chemists to perform selective reactions. For instance, a reaction can be tailored to target the highly reactive carbon-iodine bond while leaving the carbon-bromine and carbon-fluorine bonds intact for subsequent, different transformations. This "orthogonal" reactivity is highly sought after as it enables the efficient and controlled construction of multifaceted molecules, which is essential for developing libraries of compounds for structure-activity relationship (SAR) studies in medicinal chemistry. sigmaaldrich.comnih.gov

The carboxylic acid group adds another dimension of synthetic utility. It can be converted into a variety of other functional groups, such as esters, amides, or alcohols, or it can be removed entirely through decarboxylation, further expanding the range of possible derivatives. acs.org This multi-point reactivity makes the compound a powerful starting material for accessing novel areas of chemical space. nih.gov

Current Research Frontiers and Unexplored Synthetic Opportunities

Direct Halogenation Approaches for Aromatic Functionalization

Direct halogenation presents a primary route for the synthesis of halogenated aromatic compounds. This involves the electrophilic substitution of hydrogen atoms on the aromatic ring with halogen atoms. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring.

Sequential Halogenation Strategies from Benzoic Acid Derivatives

The synthesis of this compound can be envisioned through a multi-step sequence starting from a simpler benzoic acid derivative. The carboxyl group (-COOH) is a deactivating and meta-directing group in electrophilic aromatic substitution. quora.comquora.comdoubtnut.com This means it reduces the reactivity of the benzene (B151609) ring towards electrophiles and directs incoming substituents to the positions meta to it (C3 and C5). quora.comquora.comdoubtnut.com Conversely, a fluorine atom is a deactivating but ortho-, para-directing group. The interplay of these directing effects is crucial in a sequential halogenation strategy.

A plausible synthetic sequence could begin with 3-fluorobenzoic acid or 3-bromobenzoic acid. The introduction of the remaining halogens would then need to be carefully orchestrated, considering the combined directing effects of the substituents at each step. For instance, starting with 3,5-difluorobenzoic acid, one might attempt a regioselective bromination followed by iodination. The success of such a strategy hinges on the ability to control the position of each incoming halogen.

Regioselective Bromination Techniques

Achieving regioselective bromination is a critical step in the synthesis of polysubstituted benzoic acids. In the context of synthesizing this compound, one might start with a fluorinated or iodinated benzoic acid derivative. For example, the bromination of 2-fluorobenzoic acid often yields 5-bromo-2-fluorobenzoic acid. This is because the fluorine atom directs the incoming electrophile to the ortho and para positions, and the carboxylic acid directs to the meta position. The 5-position is ortho to the fluorine and meta to the carboxylic acid, making it the favored site for electrophilic attack.

Common brominating agents include bromine (Br₂) and N-bromosuccinimide (NBS), often in the presence of a strong acid like sulfuric acid. The use of a Lewis acid catalyst such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃) can enhance the electrophilicity of bromine, facilitating the reaction. libretexts.orglibretexts.org Precise control of reaction conditions, such as temperature and stoichiometry, is essential to avoid side reactions like di-bromination.

Regioselective Fluorination Methods

Introducing a fluorine atom onto an aromatic ring can significantly alter its chemical and physical properties. numberanalytics.com Direct electrophilic fluorination of aromatic compounds is challenging but can be achieved using specialized reagents. numberanalytics.comnumberanalytics.com

Common methods for aromatic fluorination include:

Electrophilic Fluorination: This involves the use of powerful electrophilic fluorinating agents like Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). numberanalytics.comnumberanalytics.com These reagents can directly introduce a fluorine atom onto an aromatic ring.

Nucleophilic Aromatic Substitution (SNAr): This method is suitable for aromatic rings bearing strong electron-withdrawing groups and a good leaving group. A fluoride (B91410) source, such as cesium fluoride (CsF) or potassium fluoride (KF), displaces the leaving group. numberanalytics.com

Balz-Schiemann Reaction: This classic method involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt to introduce a fluorine atom. numberanalytics.com

Transition Metal-Catalyzed Fluorination: Palladium and copper catalysts have been developed to facilitate the fluorination of aryl halides or boronic acids. numberanalytics.com

For a highly substituted and deactivated ring like a bromo-iodobenzoic acid, direct fluorination would likely require harsh conditions and powerful fluorinating agents.

Regioselective Iodination Procedures

The introduction of an iodine atom onto an aromatic ring can be accomplished through electrophilic iodination. Due to the lower reactivity of iodine compared to bromine and chlorine, an oxidizing agent is often required to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺). wikipedia.org

Common reagents and conditions for aromatic iodination include:

Iodine in the presence of an oxidizing agent like nitric acid or periodic acid (HIO₃) in sulfuric acid. wikipedia.org

N-Iodosuccinimide (NIS), often activated by a Brønsted or Lewis acid. wikipedia.orgthieme-connect.com

A mixture of iodine and potassium iodate (B108269) in concentrated sulfuric acid. wikipedia.org

Aryl iodine(III) reagents can be used to activate molecular iodine (I₂) for the iodination of deactivated aromatic rings, sometimes with a catalytic amount of sulfuric acid. nih.govchemrxiv.org

For a deactivated substrate like 3-bromo-5-fluorobenzoic acid, a powerful iodinating system would be necessary to achieve the desired transformation at the C4 position. Iridium-catalyzed C-H activation has also emerged as a method for the ortho-iodination of benzoic acids. acs.org

Catalytic Systems for Halogenation Reactions

Catalysts play a crucial role in enhancing the efficiency and selectivity of halogenation reactions.

Lewis Acids: Lewis acids like ferric halides (FeX₃) and aluminum halides (AlX₃) are commonly used to activate halogens (Cl₂ and Br₂) for electrophilic aromatic substitution. libretexts.orglibretexts.orgwikipedia.org They function by polarizing the halogen-halogen bond, creating a more potent electrophile. libretexts.orglibretexts.org Zirconium(IV) chloride (ZrCl₄) has also been shown to be an effective Lewis acid catalyst for halogenation reactions using N-halosuccinimides (NCS, NBS, NIS). thieme-connect.com

Brønsted Acids: Strong Brønsted acids like sulfuric acid can protonate halogenating agents, increasing their electrophilicity. nih.gov

Organocatalysts: More recently, organocatalysts have been developed for electrophilic halogenation. For example, triptycenyl sulfide (B99878) can catalyze the halogenation of aromatic compounds with N-halosuccinimides under mild conditions. Carborane-based Lewis base catalysts have also been introduced for aromatic halogenation using N-halosuccinimides. chemrxiv.orgresearchgate.net

Transition Metal Catalysts: Palladium and other transition metals can catalyze halogenation reactions through various mechanisms, including C-H activation. acs.org These methods can offer high regioselectivity that may be complementary to traditional electrophilic substitution.

Table 1: Comparison of Halogenation Methods

Halogenation Method Reagents Catalyst/Activator Substrate Scope
Bromination Br₂, NBS FeBr₃, AlBr₃, H₂SO₄ Broad, including deactivated rings
Fluorination Selectfluor, NFSI, KF, HF --- Specialized, often requires activated rings or specific precursors
Iodination I₂, NIS HNO₃, HIO₃, H₂SO₄, Lewis acids Requires activation for deactivated rings
Catalytic Halogenation N-halosuccinimides ZrCl₄, Organocatalysts, Pd complexes Can offer high selectivity and milder conditions

Advanced Cross-Coupling Strategies

While direct halogenation is a fundamental approach, advanced cross-coupling reactions offer alternative and often more controlled methods for constructing highly substituted aromatic compounds. These reactions involve the palladium-catalyzed coupling of an organometallic reagent with an organic halide or triflate.

The Stille reaction, which couples an organotin compound with an organic halide, is a powerful tool in organic synthesis. wikipedia.orgorganic-chemistry.org The reaction is tolerant of a wide variety of functional groups and typically proceeds with retention of stereochemistry. wikipedia.org The general mechanism involves oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. wikipedia.orglibretexts.org

In the context of synthesizing this compound, a Stille coupling could potentially be employed. For example, a suitably functionalized organostannane derivative of benzoic acid could be coupled with an appropriate aryl halide. However, the toxicity of organotin compounds is a significant drawback of this methodology. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the synthesis and functionalization of halogenated benzoic acids. nih.govuwindsor.ca The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) in precursors to this compound allows for selective and sequential reactions. libretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. libretexts.org For a molecule like this compound, the more reactive C-I bond would be expected to react preferentially with a boronic acid or its ester in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This allows for the selective introduction of an aryl, vinyl, or alkyl group at the 4-position. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.orgresearchgate.net

Heck Reaction: The Heck reaction couples an organic halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org In the context of synthesizing derivatives of this compound, the C-I bond would be the primary site for coupling with an alkene, leading to the formation of a vinyl-substituted benzoic acid. sigmaaldrich.comchemicalbook.comsigmaaldrich.com This reaction is a cornerstone of C-C bond formation and has been extensively used in the synthesis of complex organic molecules. wikipedia.orgbeilstein-journals.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The presence of a palladium catalyst and a copper(I) co-catalyst facilitates this transformation. libretexts.orgwikipedia.org For a di-halogenated precursor, the Sonogashira coupling would selectively occur at the more reactive C-I bond, allowing for the introduction of an alkynyl group. chemicalbook.comresearchgate.netresearchgate.net

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. organic-chemistry.orgnih.gov The selective amination at the C-I bond of a suitable precursor could be achieved, leaving the C-Br bond available for subsequent transformations. nih.govnih.gov The choice of ligands is crucial for the efficiency and selectivity of this reaction. rsc.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
ReactionReactantsCatalyst SystemBond FormedKey Features
Suzuki-MiyauraOrganoboron Reagent + Organic HalidePalladium Catalyst + BaseC-C (sp2-sp2, sp2-sp3)Mild conditions, high functional group tolerance. libretexts.orgresearchgate.net
HeckAlkene + Organic HalidePalladium Catalyst + BaseC-C (vinyl-aryl)Forms substituted alkenes. wikipedia.orgorganic-chemistry.org
SonogashiraTerminal Alkyne + Organic HalidePalladium Catalyst + Copper(I) Co-catalystC-C (alkynyl-aryl)Mild conditions, synthesis of conjugated enynes. libretexts.orgwikipedia.org
Buchwald-HartwigAmine + Organic HalidePalladium Catalyst + BaseC-NForms aryl amines. organic-chemistry.orgnih.gov

Copper-Mediated Coupling Approaches

Copper-mediated coupling reactions offer a valuable alternative and complement to palladium-catalyzed methods. dntb.gov.uarsc.org These reactions can be particularly useful for specific transformations and can sometimes provide different reactivity patterns. For instance, copper-catalyzed reactions are well-established for the formation of carbon-heteroatom bonds. In the synthesis of precursors to this compound, copper catalysis could be employed for the introduction of certain functionalities. While palladium is often the catalyst of choice for cross-coupling with aryl halides, copper-mediated processes can be effective, especially in conjunction with palladium in certain reactions. nih.gov

Strategic Incorporation of Halogen Atoms via Coupling

The synthesis of this compound can be approached by strategically introducing the halogen atoms onto a simpler benzoic acid derivative. This often involves electrophilic halogenation reactions. However, cross-coupling reactions can also be employed to introduce halogens indirectly. For instance, a bromo or iodo group can be introduced by coupling with a reagent that contains the desired halogen. The selective nature of palladium-catalyzed cross-coupling allows for the controlled installation of different halogens at specific positions on the aromatic ring, leveraging the differential reactivity of the starting halides. nih.gov

Emerging and Sustainable Synthetic Pathways

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of novel reaction pathways that minimize waste, reduce the use of hazardous reagents, and operate under milder conditions.

Decarboxylative Halogenation Processes

Decarboxylative halogenation is a powerful transformation that converts carboxylic acids directly into organic halides by replacing the carboxyl group with a halogen atom. acs.orgnih.gov This approach is advantageous as carboxylic acids are often readily available and stable. osti.gov The reaction typically proceeds via the formation of an intermediate that facilitates the expulsion of carbon dioxide and the subsequent introduction of a halogen. acs.org Recent advancements have led to the development of methods that utilize visible light and a copper catalyst to effect decarboxylative halogenation under mild conditions. osti.gov This strategy could potentially be applied to a suitably substituted benzoic acid to introduce one of the halogen atoms found in this compound.

Photocatalytic Synthesis Methods

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling transformations that are often difficult to achieve through traditional thermal methods. The use of light to drive chemical reactions can lead to milder reaction conditions and unique reactivity. In the context of synthesizing halogenated aromatic compounds, photocatalytic methods could be employed for various steps, including C-H functionalization or decarboxylative processes. For example, a photocatalytic approach for decarboxylative halogenation has been reported, which could be a potential route for the synthesis of this compound or its precursors. osti.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, these principles can be applied by:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Opting for less toxic and environmentally benign solvents and reagents. For example, performing reactions in water or using ionic liquids. wikipedia.org

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. doi.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

By integrating these principles, the synthesis of this compound can be made more environmentally friendly and sustainable.

Table 2: Emerging and Sustainable Synthetic Pathways
PathwayDescriptionAdvantages
Decarboxylative HalogenationDirect conversion of a carboxylic acid to an organic halide. acs.orgnih.govUtilizes readily available starting materials, avoids harsh reagents. osti.gov
Photocatalytic SynthesisUtilizes light to drive chemical reactions.Mild reaction conditions, unique reactivity. osti.gov
Green Chemistry PrinciplesDesign of chemical processes to reduce environmental impact.Reduced waste, safer processes, energy efficiency. wikipedia.orgdoi.org

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be converted into various other functionalities, enabling the synthesis of a wide array of derivatives.

Esterification of carboxylic acids is a fundamental transformation in organic synthesis. In the case of halogenated benzoic acids, this reaction proceeds readily. For instance, 3-Bromo-5-iodobenzoic acid ethyl ester is a known compound utilized in organic synthesis and pharmaceutical research. chemimpex.com The presence of bromine and iodine substituents enhances its reactivity, making it a suitable substrate for cross-coupling reactions. chemimpex.com Similarly, methyl 3-bromo-5-iodobenzoate (B8622423) can be prepared from 3-bromo-5-iodobenzoic acid. sigmaaldrich.com While specific examples for the esterification of this compound are not prevalent in the searched literature, the general reactivity of halogenated benzoic acids suggests that standard esterification conditions (e.g., reaction with an alcohol in the presence of an acid catalyst) would be effective.

Starting Material Ester Product Significance
3-Bromo-5-iodobenzoic acid 3-Bromo-5-iodobenzoic acid ethyl ester Intermediate for pharmaceuticals and cross-coupling reactions chemimpex.com
3-Bromo-5-iodobenzoic acid Methyl 3-bromo-5-iodobenzoate Used in the preparation of other organic compounds sigmaaldrich.com

The conversion of carboxylic acids to more reactive derivatives like acyl fluorides is a crucial step in many synthetic sequences. Acyl fluorides can be synthesized directly from carboxylic acids using various deoxyfluorinating reagents. beilstein-journals.org For example, 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3) has been used as a deoxyfluorinating reagent for the synthesis of acyl fluorides from the corresponding carboxylic acids. beilstein-journals.org These acyl fluorides can then be reacted in a one-pot protocol with amines to form amides. beilstein-journals.org Other reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) and XtalFluor-E are also effective for this transformation. organic-chemistry.org While a direct example for this compound is not provided, the general applicability of these methods to a broad range of carboxylic acids suggests its feasibility. The resulting 3-bromo-5-fluoro-4-iodobenzoyl fluoride would be a valuable intermediate for the synthesis of amides, esters, and ketones.

The carboxylic acid can also be converted to other derivatives. For instance, 3-bromo-4-fluoro-benzoic acid halides can be reacted with ammonia (B1221849) to form the corresponding amide, which can then be dehydrated to the nitrile. google.com

The carboxylic acid group can be reduced to a primary alcohol. However, specific literature detailing the reduction of this compound is scarce. Generally, powerful reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) are required for this transformation. The presence of multiple halogen substituents might influence the reaction conditions and selectivity.

Oxidation of the carboxylic acid group itself is not a common transformation as it is already in a high oxidation state. However, the benzene ring can undergo oxidative degradation under harsh conditions, but this is generally not a synthetically useful pathway.

Halogen-Directed Reactivity and Substitutions

The three different halogen atoms on the aromatic ring of this compound play a significant role in directing further substitution reactions. Their electronic effects (inductive and resonance) and relative bond strengths determine the regioselectivity of both nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards attack by a nucleophile. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate called a Meisenheimer complex. libretexts.org The presence of the carboxylic acid group (an electron-withdrawing group) and the halogens will influence the susceptibility of the ring to nucleophilic attack.

The reactivity of the different halogens as leaving groups in SNAr reactions generally follows the order I > Br > Cl > F. Therefore, the iodine atom at the 4-position would be the most likely to be displaced by a nucleophile. The fluorine atom, being the most electronegative, is generally a poor leaving group in SNAr unless activated by strongly electron-withdrawing groups in the ortho and para positions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. masterorganicchemistry.com The existing substituents on the benzene ring direct the incoming electrophile to specific positions. The carboxylic acid group is a deactivating group and a meta-director. Halogens are also deactivating groups but are ortho, para-directors. In this compound, the positions open for substitution are limited due to the existing substituents.

The directing effects of the substituents are as follows:

-COOH: meta-directing (to positions 2 and 6 relative to the carboxylic acid).

-Br: ortho, para-directing (to positions 2, 4, and 6 relative to the bromine).

-F: ortho, para-directing (to positions 2, 4, and 6 relative to the fluorine).

-I: ortho, para-directing (to positions 3 and 5 relative to the iodine).

Considering the positions on the ring, the only available position for an incoming electrophile is position 2 (or 6, which is equivalent). The directing effects of the bromine (ortho) and fluorine (ortho) atoms, along with the meta-directing effect of the carboxylic acid, all converge on this position. Therefore, electrophilic substitution, if it occurs, is expected to happen at the C2 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.comlibretexts.org

Reaction Type Directing Effects of Substituents Predicted Site of Substitution
Electrophilic Aromatic Substitution -COOH (meta), -Br (ortho, para), -F (ortho, para), -I (ortho, para) Position 2 (and 6)
Nucleophilic Aromatic Substitution Leaving group ability: I > Br > Cl > F Position 4 (Iodine)

Differential Reactivity of Bromine, Fluorine, and Iodine in Selective Transformations

The distinct electronic and steric properties of the three halogen substituents on the this compound ring dictate their differential reactivity, enabling selective chemical transformations. The carbon-iodine bond is the longest and weakest, rendering the iodine atom the most susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This is a well-established trend in halogen reactivity (I > Br > Cl > F) for such reactions.

This hierarchy in reactivity allows for site-selective modifications of the aromatic ring. For instance, the iodine at position 4 can be selectively targeted in cross-coupling reactions while the bromine and fluorine atoms remain intact. This principle is fundamental in designing sequential or iterative cross-coupling strategies to introduce different functionalities at specific positions on the benzene ring. nih.gov

The bromine atom, being less reactive than iodine but more reactive than fluorine, can be engaged in a subsequent transformation under more forcing reaction conditions or with a different catalyst system. nih.gov The fluorine atom, with the strongest carbon-fluorine bond, is generally unreactive under typical palladium-catalyzed cross-coupling conditions, effectively serving as a stable substituent throughout these transformations.

This differential reactivity is crucial for the synthesis of complex, highly substituted aromatic compounds. For example, in the synthesis of a thromboxane (B8750289) receptor antagonist, a regioselective Heck cross-coupling reaction was performed on a related compound, 3-bromo-5-iodobenzoic acid, demonstrating the principle of selective reaction at the iodo-substituted position. sigmaaldrich.comfishersci.be Similarly, Sonogashira coupling reactions can be selectively carried out at the C-I bond. sigmaaldrich.comfishersci.be

Mechanistic Insights into Key Reactions

Detailed Reaction Pathway Elucidation

The primary reaction pathway for selective transformations of this compound involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The generally accepted mechanism for these reactions proceeds through a catalytic cycle involving three key steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. Due to the bond strength hierarchy (C-I < C-Br < C-F), the C-I bond of this compound will preferentially react with the Pd(0) catalyst to form a Pd(II)-aryl intermediate.

Transmetalation: The newly formed organopalladium(II) complex then undergoes transmetalation with a suitable organometallic reagent, such as an organoboron compound in the case of a Suzuki-Miyaura coupling. This step involves the transfer of the organic group from the boron atom to the palladium center, displacing the halide.

Reductive Elimination: The final step is the reductive elimination of the desired cross-coupled product from the palladium(II) complex, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

By carefully controlling the reaction conditions, such as temperature, solvent, and the nature of the catalyst and coupling partner, it is possible to achieve selective coupling at the iodine position, followed by a subsequent coupling at the bromine position.

Role of Directing Groups and Catalysts in Regioselectivity

The choice of catalyst and ligands is paramount in controlling the outcome of selective transformations. For instance, in sequential cross-coupling reactions, a less reactive palladium catalyst, such as Pd(PPh₃)₄, might be employed for the initial selective coupling at the iodine position. nih.gov For the subsequent, more challenging coupling at the bromine position, a more active catalyst system, potentially involving bulky and electron-rich phosphine (B1218219) ligands like tBu₃P, might be necessary. nih.gov The proper selection of the catalyst system is crucial for achieving high yields and selectivities in these multi-step synthetic sequences.

The table below summarizes the typical catalysts and conditions used in selective cross-coupling reactions of polyhalogenated aromatic compounds.

Reaction TypeCatalystLigandBaseSolventTypical Conditions
Suzuki-Miyaura (Iodo-selective)Pd(PPh₃)₄-Na₂CO₃ or K₂CO₃Dioxane/Water80-100 °C
Suzuki-Miyaura (Bromo-selective)Pd₂(dba)₃tBu₃PNa₂CO₃ or K₂CO₃DioxaneHigher temperatures
HeckPd(OAc)₂PPh₃Et₃NDMF or Acetonitrile80-120 °C
SonogashiraPd(PPh₃)₄ / CuI-Et₃NTHF or DMFRoom temperature to 60 °C

Investigation of Transition States and Intermediates

The investigation of transition states and intermediates in the reactions of this compound provides a deeper understanding of the factors controlling reactivity and selectivity. While experimental characterization of these transient species is challenging, computational studies can offer valuable insights.

For the oxidative addition step, the transition state involves the interaction of the palladium(0) center with the carbon-halogen bond. The lower bond dissociation energy of the C-I bond compared to the C-Br and C-F bonds leads to a lower activation energy for the oxidative addition at the iodine position, explaining the observed selectivity.

The organopalladium(II) intermediates formed after oxidative addition are key species in the catalytic cycle. The structure and stability of these intermediates can be influenced by the nature of the ligands on the palladium center and the other substituents on the aromatic ring. For example, the presence of the electron-withdrawing carboxylate group can affect the electron density at the palladium center, which in turn can influence the rates of the subsequent transmetalation and reductive elimination steps.

Further mechanistic studies, potentially employing advanced spectroscopic techniques or detailed kinetic analysis, would be beneficial for a more complete elucidation of the reaction pathways and the nature of the transition states and intermediates involved in the selective transformations of this versatile building block.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it provides detailed information about the chemical environment of magnetically active nuclei within 3-Bromo-5-fluoro-4-iodobenzoic acid.

¹H NMR: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons. Due to the substitution pattern on the benzene (B151609) ring, two aromatic protons are present. These protons appear as doublets, a result of coupling to the adjacent fluorine atom. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the halogen substituents and the carboxylic acid group.

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation by revealing the chemical shifts of each unique carbon atom in the molecule. The spectrum will show distinct signals for the carboxyl carbon, the iodine-bearing carbon, the bromine-bearing carbon, the fluorine-bearing carbon, and the two aromatic CH carbons. The chemical shifts are indicative of the electronic environment of each carbon atom.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. For this compound, the ¹⁹F NMR spectrum would show a signal whose chemical shift and coupling pattern are characteristic of a fluorine atom positioned between a bromine and an iodine atom on an aromatic ring.

Interactive Data Table: Representative NMR Data

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H8.10 - 8.30Doublet~2-3
¹H7.90 - 8.10Doublet~2-3
¹³C (C=O)165 - 170Singlet-
¹³C (C-I)~90Singlet-
¹³C (C-Br)~120Singlet-
¹³C (C-F)~160DoubletLarge (~250 Hz)
¹³C (CH)130 - 140Doublet~5-10
¹³C (CH)125 - 135Doublet~5-10

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used for the NMR experiment.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the functional groups present in this compound.

IR Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group. The C-F, C-Br, and C-I stretching vibrations will appear at lower frequencies, typically in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides additional information, particularly for non-polar bonds. The aromatic C-C stretching vibrations will be prominent in the Raman spectrum. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can be strong in the Raman spectrum, offering a more complete vibrational analysis.

Interactive Data Table: Key Vibrational Frequencies

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
O-H stretch (carboxylic acid)2500-3300 (broad)-
C=O stretch (carbonyl)~1700~1700
Aromatic C-C stretch1400-16001400-1600
C-F stretch1100-13001100-1300
C-Br stretch500-600500-600
C-I stretch400-500400-500

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula of C₇H₃BrFIO₂. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes) and iodine (¹²⁷I).

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and carbon monoxide (CO). The presence of halogens will also influence the fragmentation, with potential losses of Br, F, and I radicals or atoms.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal of this compound can provide an unambiguous determination of its three-dimensional structure in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions.

The crystal structure would likely reveal that the molecules form hydrogen-bonded dimers through their carboxylic acid groups, a common motif for benzoic acids. The arrangement of the molecules in the crystal lattice is influenced by intermolecular interactions such as halogen bonding (involving Br and I) and π-π stacking of the aromatic rings. This detailed structural information is invaluable for understanding the solid-state properties of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a suitable solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to π → π* and n → π* transitions.

The π → π* transitions, associated with the aromatic system, are expected to be the most intense. The position of the absorption maximum (λmax) is influenced by the substituents on the benzene ring. The carboxylic acid group and the halogen atoms can cause a shift in the absorption bands compared to unsubstituted benzoic acid.

Thermal Analysis Techniques (TG/DSC) for Stability Assessment

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and phase behavior of a compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, the TGA thermogram would show the decomposition temperature, indicating its thermal stability. The decomposition may occur in single or multiple steps, corresponding to the loss of different parts of the molecule.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. The DSC thermogram would reveal the melting point of the compound as a sharp endothermic peak. Other thermal events, such as phase transitions or decomposition, would also be observable.

Computational Chemistry and Theoretical Studies of 3 Bromo 5 Fluoro 4 Iodobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 3-Bromo-5-fluoro-4-iodobenzoic acid, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would provide valuable insights. nih.govnih.gov

Electronic Structure: DFT calculations can map the electron density distribution, identifying regions of high and low electron density. This is crucial for understanding the molecule's reactivity. The highly electronegative fluorine, bromine, and iodine atoms, along with the oxygen atoms of the carboxylic acid group, would significantly influence the electronic landscape of the benzene (B151609) ring.

Reactivity Descriptors: Global reactivity descriptors such as chemical potential, hardness, and softness, as well as local reactivity descriptors like the Fukui function, can be calculated to predict the most probable sites for electrophilic and nucleophilic attack. nih.gov For instance, analysis of the Fukui function (f(r)) helps in identifying which atoms are more susceptible to attack. nih.gov In substituted benzoic acids, the site of attack is influenced by the nature of the substituents. nih.gov

A key aspect of reactivity for a benzoic acid derivative is its acidity (pKa). DFT calculations have been successfully used to correlate calculated properties with experimental pKa values for various substituted benzoic acids. researchgate.net The energy difference between the acid and its conjugate base is a common parameter used in these correlations. researchgate.net For this compound, the combined electron-withdrawing effects of the three halogen substituents would be expected to increase its acidity compared to benzoic acid itself.

Illustrative DFT Calculated Parameters for Substituted Benzoic Acids

Calculated ParameterSignificanceExpected Trend for this compound
HOMO-LUMO GapIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity.The extensive substitution may lead to a relatively smaller gap compared to simpler benzoic acids.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack.Negative potential would be concentrated around the oxygen, fluorine, bromine, and iodine atoms, while positive potential would be near the acidic proton.
Calculated pKaPredicts the acidity of the compound.Expected to have a lower pKa (higher acidity) than benzoic acid due to the inductive effects of the halogens.

Quantum Chemical Methods for Molecular Properties and Energetics

Quantum chemical methods are fundamental to determining the molecular properties and energetics of compounds like this compound. These methods can predict various physical and chemical characteristics from first principles.

Molecular Geometry: Geometry optimization using quantum chemical methods, such as DFT or Møller-Plesset perturbation theory (MP2), can determine the most stable three-dimensional structure of the molecule. This includes bond lengths, bond angles, and dihedral angles. For this compound, the calculations would reveal any steric strain introduced by the bulky iodine and bromine atoms adjacent to the fluorine and carboxylic acid groups.

Spectroscopic Properties: Quantum chemical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical spectra can be compared with experimental data to confirm the molecular structure. For instance, DFT calculations have been used to successfully predict NMR data for other benzoate (B1203000) complexes. ufv.br

Reaction Mechanism Modeling and Prediction of Reaction Pathways

Understanding the reaction mechanisms of this compound is key to its application in synthesis. Computational modeling can elucidate the pathways of reactions it might undergo.

Electrophilic Aromatic Substitution: The halogen and carboxylic acid substituents on the benzene ring will direct any further electrophilic substitution reactions. The carboxylic acid group is a deactivating, meta-directing group. The halogens are deactivating but ortho, para-directing. The interplay of these electronic effects would determine the regioselectivity of reactions like nitration or further halogenation. Computational modeling of the transition states for substitution at different positions on the ring can predict the most likely products. numberanalytics.commdpi.com

Nucleophilic Acyl Substitution: The carboxylic acid group can undergo reactions typical of this functional group, such as esterification or conversion to an acyl chloride. Theoretical modeling can provide insights into the energetics of these reaction pathways.

Cross-Coupling Reactions: Halogenated aromatic compounds are often used in cross-coupling reactions (e.g., Suzuki, Heck). This compound has three potential leaving groups (Br, F, I). The relative reactivity of these halogens in such reactions could be predicted by calculating the activation energies for the oxidative addition step with a metal catalyst. Generally, the C-I bond is the most reactive, followed by C-Br, and then C-F.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of this compound and how it interacts with other molecules are critical for its physical properties and potential biological activity.

Conformational Preferences: The primary conformational flexibility in this compound lies in the orientation of the carboxylic acid group relative to the benzene ring. While the barrier to rotation is generally low, steric hindrance from the adjacent iodine atom could influence the preferred conformation. Studies on other substituted benzoic acids have explored the syn and anti conformations of the carboxylic acid group. ucl.ac.ukbohrium.com

Intermolecular Interactions: In the solid state and in solution, molecules of this compound can interact with each other through various non-covalent interactions. These include:

Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds, leading to the formation of dimers, a common feature in the crystal structures of benzoic acids. ucl.ac.ukbohrium.com

Halogen Bonding: The iodine and bromine atoms can act as halogen bond donors, interacting with electron-rich atoms on neighboring molecules.

Computational methods can be used to model these interactions and predict the most stable crystal packing arrangements. bohrium.com The interplay of these interactions will determine the solid-state structure and properties like melting point and solubility.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. While no specific QSRR studies on this compound were found, the principles can be applied to understand its reactivity within a series of related compounds.

Descriptor Calculation: QSRR models are built using a variety of molecular descriptors that quantify different aspects of the chemical structure. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, atomic charges).

Model Development: For a series of substituted benzoic acids, a QSRR model could be developed to predict a specific reactivity parameter, such as the rate constant for a particular reaction or the pKa. For example, the pKa values of substituted benzoic acids have been successfully correlated with calculated parameters like the Löwdin charge on the carboxylic acid group. researchgate.net

Predictive Power: A well-validated QSRR model could then be used to predict the reactivity of this compound, even without direct experimental measurement. Such models are valuable tools in the rational design of molecules with desired properties. Studies on benzoic acid analogues have shown strong correlations between affinity for biological targets and molecular descriptors like formal charge. nih.gov

Applications of 3 Bromo 5 Fluoro 4 Iodobenzoic Acid in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of bromine and iodine atoms on the benzene (B151609) ring of 3-bromo-5-fluoro-4-iodobenzoic acid makes it an excellent substrate for regioselective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for stepwise modifications.

Researchers utilize this differential reactivity to introduce various substituents in a controlled manner. For instance, the iodine atom can be selectively targeted in reactions like Suzuki, Sonogashira, or Heck couplings, leaving the bromine atom intact for subsequent transformations. fishersci.be This stepwise approach is fundamental in the multi-step synthesis of complex organic molecules, including pharmaceutically active compounds. A related compound, 3-bromo-5-iodobenzoic acid, serves as a starting reagent for the large-scale synthesis of a thromboxane (B8750289) receptor antagonist, demonstrating the utility of such dihalogenated benzoic acids in medicinal chemistry. fishersci.besigmaaldrich.com

Table 1: Key Cross-Coupling Reactions and Their Application

Reaction Type Typical Reagents Bond Targeted Application Example
Suzuki Coupling Organoboron compounds, Pd catalyst, Base C-I (preferentially), C-Br Formation of new C-C bonds to create biaryl structures.
Sonogashira Coupling Terminal alkynes, Pd/Cu catalysts, Base C-I (preferentially), C-Br Introduction of alkynyl groups, leading to conjugated systems. fishersci.be
Heck Coupling Alkenes, Pd catalyst, Base C-I (preferentially), C-Br Formation of substituted alkenes. fishersci.besigmaaldrich.com

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | C-I (preferentially), C-Br | Formation of C-N bonds to introduce aryl-amine moieties. |

Building Block for Highly Functionalized Fluorinated Aromatic Systems

The inclusion of a fluorine atom in organic molecules often enhances their metabolic stability, binding affinity, and other physicochemical properties, making fluorinated compounds highly sought after in pharmaceuticals and agrochemicals. nih.govcymitquimica.com this compound is a prime example of a fluorinated building block that facilitates the construction of these valuable molecules without the need for often challenging late-stage fluorination. nih.gov

The presence of the fluorine atom, combined with the other reactive handles (Br, I, COOH), allows for the synthesis of highly substituted fluorinated aromatic rings. These rings are core structures in numerous advanced materials and bioactive compounds. Syntheses starting from such pre-fluorinated blocks ensure the precise placement of the fluorine atom in the final product, a critical factor for its intended biological or material function.

Intermediate in the Preparation of Specialized Catalysts and Ligands

The multifunctional nature of this compound makes it a valuable intermediate in the synthesis of specialized ligands for organometallic catalysis. The carboxylic acid group can be converted into other functional groups (e.g., esters, amides, alcohols) or used as an anchoring point to attach the molecule to a larger scaffold.

Simultaneously, the bromo and iodo substituents can be used to construct complex ligand frameworks through cross-coupling reactions. This allows for the precise tuning of the steric and electronic properties of the resulting ligand. Ligands derived from such halogenated precursors are employed in various catalytic processes where control over the metal center's environment is crucial for achieving high efficiency and selectivity. The strategic placement of halogens enables diverse reactivity, which is essential for developing novel catalysts.

Utility in Radiochemistry and Isotope Labeling for Research Probes

In the field of nuclear medicine and biomedical research, molecules labeled with radioactive isotopes are essential for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The iodine atom on this compound makes it a suitable precursor for radioiodination. nih.gov

The stable iodine-127 atom can be readily exchanged with a radioactive iodine isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) through electrophilic or nucleophilic substitution reactions. nih.gov Often, the aryl-iodo precursor is first converted to an aryltrialkylstannane or an arylboronic acid derivative, which then undergoes a facile reaction with a source of radioactive iodide to install the radiolabel under mild conditions. nih.gov This allows for the synthesis of radioactively labeled research probes that can be used to study biological processes, track the distribution of drugs in vivo, or serve as theranostic agents for diseases like cancer. semanticscholar.org

Role in the Design and Synthesis of Advanced Functional Materials

The synthesis of advanced functional materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular sensors, often requires the assembly of precisely defined molecular architectures. This compound serves as a versatile building block for creating these materials.

Through sequential and site-selective cross-coupling reactions, this compound can be incorporated into larger conjugated systems, polymers, or dendrimers. fishersci.besigmaaldrich.com The presence of bromine, fluorine, and the carboxylic acid moiety allows for extensive post-polymerization modification or for tuning the final material's properties, such as its solubility, thermal stability, and electronic characteristics. The ability to build complex structures from such a highly functionalized monomer is a key strategy in the rational design of materials with tailored functions. chemicalbook.com

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
3-bromo-5-iodobenzoic acid
Thromboxane receptor antagonist
3-Bromo-6-fluoro-2-iodobenzoic acid
Aryltrialkylstannane

Future Research Directions and Emerging Methodologies for 3 Bromo 5 Fluoro 4 Iodobenzoic Acid

Development of Highly Efficient and Selective Synthetic Routes

The synthesis of polysubstituted benzoic acids like 3-bromo-5-fluoro-4-iodobenzoic acid presents a significant challenge in achieving high efficiency and selectivity. beilstein-journals.orgnih.gov The development of novel synthetic methods is crucial for accessing these complex molecules in a controlled manner.

Recent advancements in the synthesis of polysubstituted aromatic compounds offer promising avenues for the efficient construction of this compound. mit.edu One-pot multicomponent reactions, for instance, have emerged as a powerful strategy for the rapid assembly of complex molecules from simple starting materials. beilstein-journals.orgnih.gov These reactions offer several advantages, including reduced reaction times, lower costs, and minimized waste generation. The application of such strategies to the synthesis of this compound could significantly improve its accessibility.

Furthermore, the development of novel synthetic protocols that allow for the selective introduction of different functional groups onto the aromatic ring is a key area of research. rsc.orgmdpi.comresearchgate.net For example, the use of directing groups can control the regioselectivity of electrophilic aromatic substitution reactions, enabling the precise placement of halogen atoms and other substituents. researchgate.net The strategic application of such methods will be instrumental in designing efficient and high-yielding syntheses of this compound and its derivatives.

A potential synthetic approach could involve a multi-step sequence starting from a readily available fluorinated benzoic acid derivative. This could be followed by selective bromination and iodination steps, utilizing advanced catalytic methods to control the regiochemistry. The development of such a route would require careful optimization of reaction conditions to ensure high yields and minimize the formation of unwanted side products.

Synthetic StrategyAdvantagesPotential Application for this compound
Multicomponent Reactions Reduced reaction times, lower costs, minimized waste. beilstein-journals.orgnih.govRapid assembly of the core structure from simpler starting materials.
Directed C-H Functionalization High regioselectivity in the introduction of functional groups. researchgate.netPrecise and controlled introduction of bromo and iodo substituents.
Sequential Halogenation Stepwise introduction of different halogens.Controlled synthesis of the target molecule with high purity.

Exploration of Novel Catalytic Systems for Halogenation and Cross-Coupling

The presence of three distinct halogen atoms on the aromatic ring of this compound makes it an ideal substrate for selective functionalization through cross-coupling reactions. polyu.edu.hknih.govresearchgate.netnih.govacs.org The development of novel catalytic systems with high selectivity is paramount for unlocking the full synthetic potential of this molecule.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. polyu.edu.hkresearchgate.net In the context of polyhalogenated arenes, the challenge lies in achieving chemoselectivity, allowing for the selective reaction at one halogen position while leaving the others intact. Recent studies have shown that the choice of ligand and reaction conditions can significantly influence the selectivity of palladium-catalyzed cross-coupling reactions. nih.gov For this compound, it is anticipated that the C-I bond would be the most reactive towards oxidative addition to a palladium(0) catalyst, followed by the C-Br bond, while the C-F bond would be the least reactive. This reactivity difference could be exploited to achieve sequential and site-selective functionalization.

Furthermore, the development of novel catalytic systems for selective halogenation is of great interest. mdpi.comrsc.org Photocatalytic methods, for instance, have emerged as a mild and efficient way to introduce halogen atoms into organic molecules. mdpi.comrsc.orgyoutube.com The application of such methods to the synthesis of this compound could provide a more sustainable and environmentally friendly alternative to traditional halogenation methods. The development of catalysts that can selectively activate specific C-H bonds for halogenation would be particularly valuable. researchgate.net

Catalytic SystemReaction TypePotential Application for this compound
Palladium-based catalysts Cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) polyu.edu.hknih.govresearchgate.netnih.govacs.orgSelective functionalization at the iodo and bromo positions.
Photocatalysts Halogenation mdpi.comrsc.orgMild and selective introduction of halogen atoms.
Iridium-based catalysts C-H activation/halogenation researchgate.netRegioselective introduction of halogens.
Spatially Orthogonal Catalysts Catalytic cascade reactions nih.govStepwise functionalization of different positions on the molecule.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms offers a transformative approach to the synthesis of complex molecules like this compound. chemspeed.comnih.govsynplechem.comnih.govbeilstein-journals.orgresearchgate.netnih.govyoutube.comacs.orgthieme.de Flow chemistry, the continuous processing of chemical reactions in a reactor, provides numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety, and greater scalability. nih.govbeilstein-journals.orgnih.govacs.org

Automated synthesis platforms, which can perform multiple reactions in parallel with minimal human intervention, can further accelerate the discovery and optimization of synthetic routes. chemspeed.comsynplechem.comresearchgate.netyoutube.com By combining automated platforms with design-of-experiment (DoE) approaches, a large number of reaction conditions can be screened rapidly to identify the optimal parameters for each step in the synthesis of this compound. chemspeed.com This integrated approach not only speeds up the development process but also generates large datasets that can be used to train machine learning models for reaction prediction and optimization. nih.gov

TechnologyKey AdvantagesRelevance to this compound Synthesis
Flow Chemistry Enhanced heat and mass transfer, improved safety, scalability. nih.govbeilstein-journals.orgnih.govacs.orgPrecise control over reaction conditions for selective halogenation and cross-coupling.
Automated Synthesis Platforms High-throughput screening, rapid optimization of reaction conditions. chemspeed.comsynplechem.comresearchgate.netyoutube.comAccelerated discovery of efficient synthetic routes and derivatization strategies.
Integrated Flow and Automation Fully automated, multi-step synthesis with real-time analysis. nih.govacs.orgEfficient and on-demand production of this compound and its derivatives.

Advanced Computational Design for Targeted Synthesis and Derivatization

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of this compound. mdpi.com By modeling the transition states of various reactions, such as halogenation and cross-coupling, DFT can help to rationalize the observed regioselectivity and guide the development of more selective catalysts. nih.gov Furthermore, DFT can be used to predict the spectroscopic properties of the molecule, aiding in its characterization.

Computational ToolApplicationBenefit for this compound
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of spectroscopic properties. nih.govmdpi.comUnderstanding reactivity and guiding catalyst design for selective functionalization.
Machine Learning (ML) / AI Retrosynthetic analysis, reaction outcome prediction, property prediction. chemcopilot.comjetir.orgnih.govacs.orgacs.orgDesign of efficient synthetic routes and targeted derivatization for specific applications.
High-Throughput Virtual Screening Identification of promising derivatives with desired properties. researchgate.netAccelerated discovery of new materials and bioactive compounds.

Investigation of Supramolecular Chemistry and Halogen Bonding Applications

The presence of multiple halogen atoms on this compound makes it a fascinating candidate for studies in supramolecular chemistry and crystal engineering, with a particular focus on halogen bonding. rsc.orgnih.govacs.orgcore.ac.ukacs.orgnih.govnih.govacs.orgnih.govacs.org A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org The strength of this interaction is dependent on the polarizability of the halogen, with iodine forming the strongest halogen bonds, followed by bromine and then chlorine.

The three different halogen atoms on this compound offer a unique platform for directing the self-assembly of molecules into well-defined supramolecular architectures. nih.govacs.org The highly directional nature of halogen bonds can be exploited to construct one-, two-, and three-dimensional networks with predictable topologies. acs.orgnih.govnih.gov The interplay between halogen bonding and other non-covalent interactions, such as hydrogen bonding from the carboxylic acid group and π-π stacking, could lead to the formation of novel co-crystals and functional materials. core.ac.uk

The investigation of the supramolecular chemistry of this compound could lead to the development of new materials with interesting properties. For example, halogen-bonded organic frameworks could be designed for applications in gas storage, separation, or catalysis. Furthermore, the ability of halogenated compounds to form gels and liquid crystals opens up possibilities for the creation of soft materials with tunable properties. acs.org The study of the supramolecular assemblies of this molecule could also provide insights into the role of halogen bonding in biological systems. acs.org

Supramolecular ConceptKey FeaturesPotential Application for this compound
Halogen Bonding Directional, tunable strength based on the halogen atom. acs.orgacs.orgnih.govControl over the self-assembly of molecules into predictable supramolecular structures.
Crystal Engineering Design and synthesis of crystalline solids with desired properties. core.ac.ukacs.orgnih.govnih.govFormation of novel co-crystals and organic frameworks with applications in materials science.
Supramolecular Polymers Polymers formed through non-covalent interactions. rsc.orgDevelopment of responsive and self-healing materials.
Supramolecular Gels Gels formed through the self-assembly of small molecules. acs.orgCreation of soft materials with tunable properties for various applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.